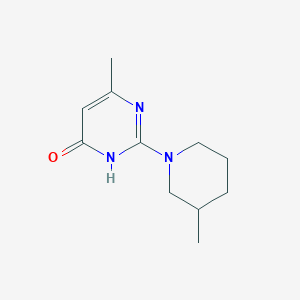![molecular formula C23H18N2O4 B2865133 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 371203-61-1](/img/structure/B2865133.png)
2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a trimethoxyphenyl (TMP) group, which is a common pharmacophore found in many bioactive agents . This group is known for its multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures often involve complex organic synthesis procedures. For instance, compounds containing the TMP group have been synthesized through various methods, including reactions with chalcones .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The presence of the TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .Scientific Research Applications
Anticancer Activity
The trimethoxyphenyl (TMP) moiety within the compound’s structure is known for its presence in bioactive molecules with anticancer properties . This group has been shown to inhibit key proteins involved in cancer cell proliferation, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . Therefore, this compound could be explored for its potential to act as an anticancer agent, particularly in targeting these proteins.
Antimicrobial and Antifungal Properties
Compounds with the TMP group have also demonstrated promising antimicrobial and antifungal activities . This suggests that our compound of interest could be developed into treatments against various bacterial and fungal pathogens, potentially including drug-resistant strains.
Antiviral Applications
The TMP functional group has been associated with antiviral activity against significant viruses like HIV, hepatitis C, and influenza . Research into the compound could uncover new antiviral medications, especially in the context of emerging viral threats.
Anti-Parasitic Potential
There is evidence that TMP-containing compounds are effective against parasitic infections such as Leishmania, Malaria, and Trypanosoma . The compound could be a starting point for the development of new anti-parasitic drugs.
Neuroprotective Effects
Given the TMP group’s association with anti-Alzheimer and anti-depressant properties , the compound could be investigated for its potential neuroprotective effects. This could lead to new treatments for neurodegenerative diseases and mental health conditions.
Anti-Inflammatory and Analgesic Uses
The anti-inflammatory properties of TMP-bearing compounds indicate that our compound could be researched for its efficacy in reducing inflammation . Additionally, it may possess analgesic properties that could be beneficial in pain management.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
One compound containing the tmp group was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin . This suggests that 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile might have a similar mode of action.
Biochemical Pathways
The tmp group has been associated with the inhibition of several biochemical pathways, including those involving tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β . These pathways play crucial roles in cell division, protein folding, oxidative stress response, histone demethylation, signal transduction, drug efflux, and cell proliferation, respectively .
Result of Action
Compounds containing the tmp group have been associated with notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against leishmania, malaria, and trypanosoma . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
properties
IUPAC Name |
2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-12-16(11-24)19(13-9-17(27-2)23(29-4)18(10-13)28-3)20-21(25-12)14-7-5-6-8-15(14)22(20)26/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQONWMBCRIYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

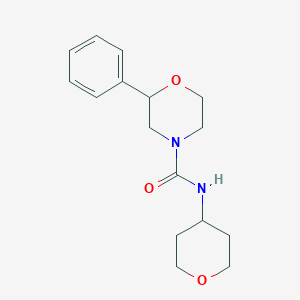

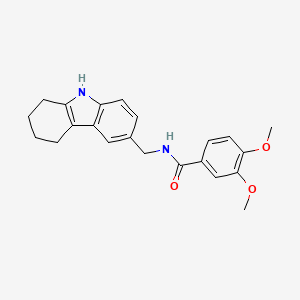
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2865054.png)

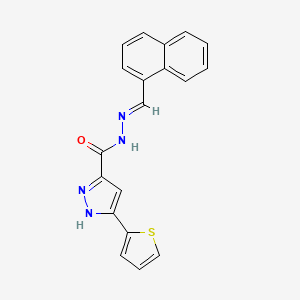

![N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2865059.png)
![N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2865061.png)
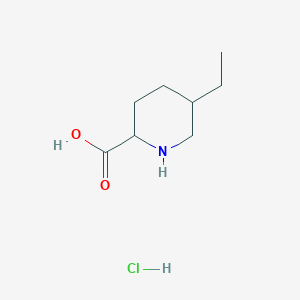

![(2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2865067.png)
![N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide](/img/structure/B2865070.png)
